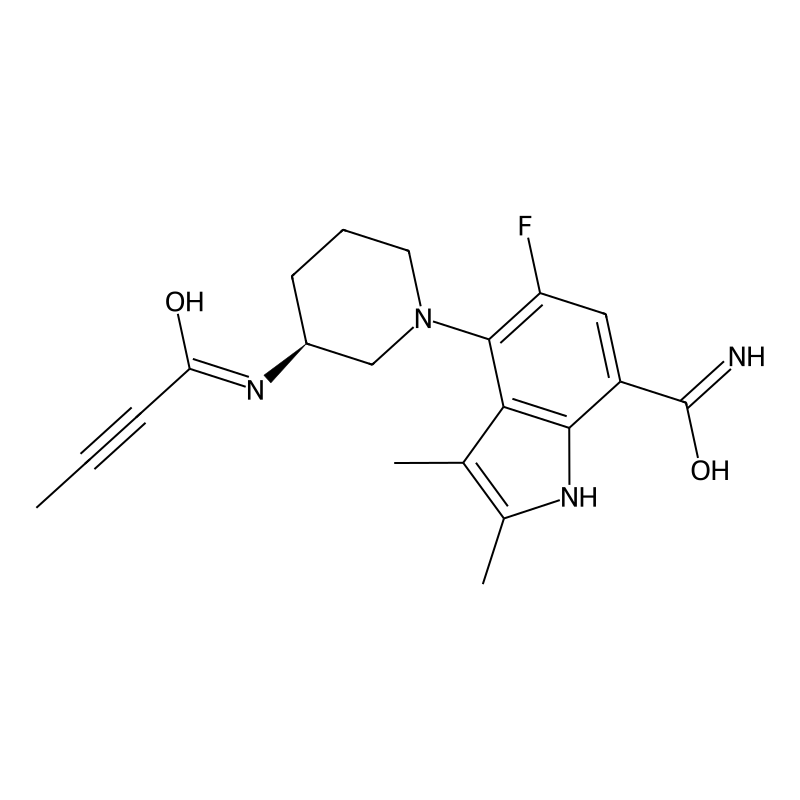Branebrutinib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Clinical trials are currently underway to evaluate the efficacy and safety of Branebrutinib in several autoimmune diseases, including:
- Systemic lupus erythematosus (SLE): SLE is a chronic autoimmune disease that can affect many parts of the body. A Phase II clinical trial is investigating the safety and effectiveness of Branebrutinib compared to placebo in patients with moderate to severe SLE who have not responded adequately to standard treatments [].
- Sjögren's syndrome (pSS): pSS is an autoimmune disease that affects the moisture-producing glands in the eyes and mouth. The same Phase II clinical trial mentioned above is also evaluating Branebrutinib for pSS [].
- Rheumatoid arthritis (RA): RA is a chronic inflammatory autoimmune disease that primarily affects the joints. Another Phase II clinical trial is assessing the efficacy and safety of Branebrutinib compared to placebo in patients with moderate to severe RA who have an inadequate response to methotrexate, a standard RA treatment [].
These are just a few examples, and Branebrutinib is also being explored for its potential use in other autoimmune diseases.
Future Directions for Branebrutinib Research
Research on Branebrutinib for autoimmune diseases is ongoing, and future studies will likely focus on:
- Defining the optimal dosing regimen for each specific autoimmune disease.
- Identifying biomarkers that can predict which patients are most likely to respond to Branebrutinib treatment.
- Investigating the safety and efficacy of Branebrutinib in combination with other therapies.
Branebrutinib, also known as BMS-986195, is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), an essential enzyme in the signaling pathways of B cells. This compound is designed to covalently modify a cysteine residue in the active site of BTK, leading to its rapid inactivation. The chemical formula of branebrutinib is C20H23FN4O2, and it has garnered attention for its potential applications in treating various B cell malignancies and autoimmune diseases due to its ability to inhibit BTK activity effectively .
Branebrutinib acts by inhibiting BTK, a vital enzyme in B-cell signaling pathways. BTK plays a crucial role in B-cell development, activation, and survival in the immune system []. By inhibiting BTK, Branebrutinib disrupts B-cell function, potentially leading to therapeutic effects in autoimmune diseases where B-cells are overactive.
Branebrutinib functions primarily through a covalent bond formation with the Cysteine 481 residue of BTK. This irreversible binding results in the inhibition of BTK's enzymatic activity, which is critical for B cell receptor signaling. The mechanism involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of branebrutinib, leading to a stable thioether bond. This reaction not only inhibits BTK but also influences downstream signaling pathways that are pivotal in cell proliferation and survival .
Branebrutinib exhibits significant biological activity by inhibiting BTK, which plays a crucial role in B cell activation and proliferation. Studies have demonstrated that it can effectively reverse P-glycoprotein-mediated multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents. Furthermore, branebrutinib has shown promise in inducing apoptosis in P-glycoprotein-overexpressing multidrug-resistant cancer cells, suggesting its potential as a therapeutic agent in combination therapies .
The synthesis of branebrutinib has been optimized into a four-step commercial process. This method involves:
- Formation of key intermediates: Utilizing readily available starting materials to create functionalized intermediates.
- Covalent modification: Introducing reactive groups that facilitate the formation of the covalent bond with BTK.
- Purification: Employing chromatographic techniques to isolate and purify branebrutinib.
- Characterization: Using spectroscopic methods to confirm the structure and purity of the final product .
Branebrutinib is primarily being investigated for its applications in treating various hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Additionally, its ability to modulate immune responses makes it a candidate for treating autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. The compound's unique mechanism of action allows it to be explored in combination therapies aimed at overcoming drug resistance in cancer treatment .
Research on branebrutinib's interactions has highlighted its ability to inhibit P-glycoprotein-mediated drug transport, which can enhance the effectiveness of other anticancer drugs that are substrates for this transporter. Interaction studies have shown that branebrutinib does not significantly exhibit resistance against P-glycoprotein-overexpressing cell lines compared to their drug-sensitive counterparts, indicating a favorable pharmacological profile for combination therapies .
Branebrutinib shares similarities with several other Bruton's Tyrosine Kinase inhibitors but stands out due to its irreversible binding mechanism and selectivity for BTK over other kinases. Here are some comparable compounds:
| Compound Name | Mechanism | Selectivity | Unique Features |
|---|---|---|---|
| Ibrutinib | Irreversible inhibitor | High | First-in-class BTK inhibitor |
| Acalabrutinib | Irreversible inhibitor | High | More selective for BTK than Ibrutinib |
| Zanubrutinib | Irreversible inhibitor | High | Designed to minimize off-target effects |
| Tirabrutinib | Irreversible inhibitor | Moderate | Developed for enhanced oral bioavailability |
Branebrutinib's unique feature lies in its rapid and sustained occupancy of BTK, leading to prolonged pharmacodynamic effects even after plasma levels drop below detectable limits . This characteristic may confer advantages in clinical settings where consistent BTK inhibition is crucial.








